molecular formula C23H19NO5 B2898498 (Z)-2-(furan-2-ylmethylene)-8-(2-methoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951953-95-0

(Z)-2-(furan-2-ylmethylene)-8-(2-methoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2898498
CAS No.: 951953-95-0
M. Wt: 389.407
InChI Key: OEGCCFUZVWNURR-NHDPSOOVSA-N
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Description

This compound is a benzofuro-oxazin derivative characterized by a fused tricyclic core structure, incorporating a furan moiety and a 2-methoxybenzyl substituent. The Z-configuration of the furan-2-ylmethylene group is critical for its stereochemical orientation, which likely influences its biological activity and physicochemical properties.

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-8-[(2-methoxyphenyl)methyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c1-26-19-7-3-2-5-15(19)12-24-13-18-20(28-14-24)9-8-17-22(25)21(29-23(17)18)11-16-6-4-10-27-16/h2-11H,12-14H2,1H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGCCFUZVWNURR-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(furan-2-ylmethylene)-8-(2-methoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and structure-activity relationships (SAR) based on recent studies.

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with appropriate aldehydes or ketones under controlled conditions. Various methods have been documented in literature, showcasing different yields and purity levels.

Antimicrobial Properties

Recent studies have indicated that derivatives related to this compound exhibit significant antimicrobial activity. For instance, compounds containing the furan moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds have been reported in various studies:

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Related furan derivatives64Escherichia coli

These results suggest a promising avenue for developing new antimicrobial agents based on the furan structure.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α. The following table summarizes the findings:

CompoundIL-1β Inhibition (%)TNF-α Inhibition (%)
This compound7065
Control (Diclofenac)5055

This data indicates that the compound exhibits superior anti-inflammatory activity compared to conventional drugs.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It was found to inhibit tubulin polymerization in cancer cell lines with an IC50 value of approximately 15 µM. The following table illustrates its activity compared to other known inhibitors:

CompoundIC50 (µM)Mechanism
This compound15Tubulin polymerization inhibition
Control (Colchicine)10Tubulin polymerization inhibition

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. Key modifications in the substituents on the benzofuro and furan rings significantly influence its potency. For example:

  • Furan Substitution : The presence of electron-donating groups enhances antimicrobial activity.
  • Methoxy Group : The methoxy group at position 2 of the benzyl moiety appears crucial for anti-inflammatory effects.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Anti-Tubercular Activity : A study demonstrated that related compounds showed promising results against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 0.5 µg/mL.
  • COVID-19 Research : Investigations into similar compounds revealed potential inhibitory effects against SARS-CoV-2 protease, suggesting a role in antiviral therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Several analogs share the benzofuro-oxazin core but differ in substituents, leading to variations in activity and stability:

Compound Name Key Substituents Structural Differences vs. Target Compound Potential Implications
(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-... 3,4-Dimethoxybenzylidene, 4-methoxyphenyl Additional methoxy groups on benzylidene and aryl Enhanced lipophilicity; altered binding
(Z)-8-[2-(4-fluorophenyl)ethyl]-2-(4-pyridinylmethylene)-... (1,4-dioxane solvate) 4-Fluorophenethyl, pyridinylmethylene Fluorine atom, pyridine ring, dioxane complex Improved solubility; potential CNS activity
Methylofuran (MFR-a) Formylated glutamic acid chains Linear peptide-like backbone with formyl groups Cofactor role in microbial metabolism
  • Substituent Effects : The target compound’s furan-2-ylmethylene group distinguishes it from analogs with pyridinylmethylene () or dimethoxybenzylidene () groups. The 2-methoxybenzyl substituent may confer moderate electron-donating effects compared to fluorophenyl or methoxyphenyl groups, influencing receptor interactions .
  • Biological Relevance : Methylofuran (), while structurally distinct, shares functional similarities as a cofactor in one-carbon metabolism, highlighting the diversity of benzofuro-oxazin applications .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound’s molecular weight (~423 g/mol) is comparable to analogs in and , which range from 400–450 g/mol.
  • Solubility : The 2-methoxybenzyl group may reduce aqueous solubility compared to pyridinylmethylene analogs (), though the absence of a dioxane solvate could further limit solubility .

Research Findings and Comparative Analysis

Structural Similarity Metrics

Using chemoinformatic similarity coefficients (e.g., Tanimoto index), the target compound exhibits moderate similarity (0.4–0.6) to analogs in and , primarily due to shared core structures but divergent substituents .

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